molecular formula C5H14Cl2N2 B2360399 1-(Aminomethyl)-N-methylcyclopropan-1-amine;dihydrochloride CAS No. 2411252-73-6

1-(Aminomethyl)-N-methylcyclopropan-1-amine;dihydrochloride

Cat. No.: B2360399
CAS No.: 2411252-73-6
M. Wt: 173.08
InChI Key: URIMBVCIVIKPKI-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N-methylcyclopropan-1-amine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by a cyclopropane ring substituted with an aminomethyl and an N-methyl group, and it is typically found in its dihydrochloride salt form. The presence of the cyclopropane ring imparts significant strain, making it a valuable subject for studying chemical reactivity and stability.

Scientific Research Applications

1-(Aminomethyl)-N-methylcyclopropan-1-amine;dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: Research explores its potential therapeutic applications, such as in the development of novel pharmaceuticals.

    Industry: The compound is utilized in the synthesis of specialty chemicals and materials, benefiting from its unique structural properties.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Without more specific information about “1-(Aminomethyl)-N-methylcyclopropan-1-amine;dihydrochloride”, it’s difficult to provide a detailed safety and hazard analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-N-methylcyclopropan-1-amine;dihydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require controlled conditions, such as the use of dry solvents and specific temperature ranges, to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions, utilizing diazo compounds or ylides as key intermediates. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-N-methylcyclopropan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of polar aprotic solvents and moderate temperatures to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-N-methylcyclopropan-1-amine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring’s strain and the presence of the aminomethyl group enable the compound to engage in unique binding interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Uniqueness: 1-(Aminomethyl)-N-methylcyclopropan-1-amine;dihydrochloride is unique due to its strained cyclopropane ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound for studying chemical reactivity and developing novel applications in various scientific fields.

Properties

IUPAC Name

1-(aminomethyl)-N-methylcyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7-5(4-6)2-3-5;;/h7H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBWFUNQHIFUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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